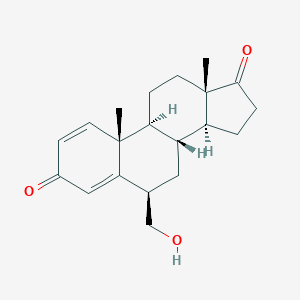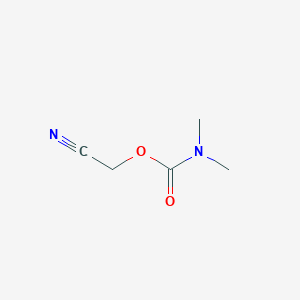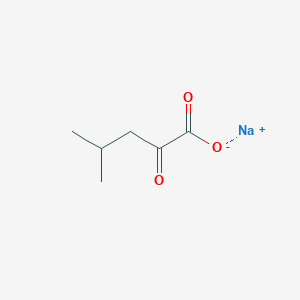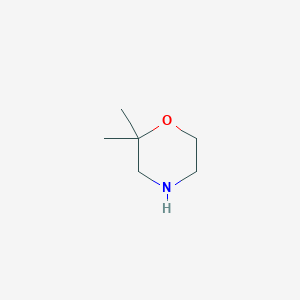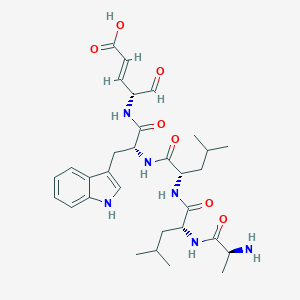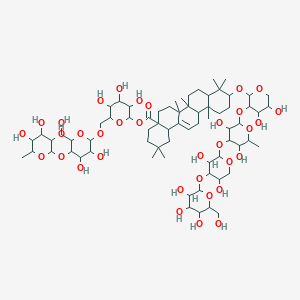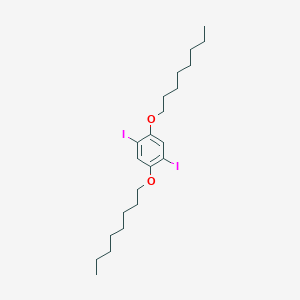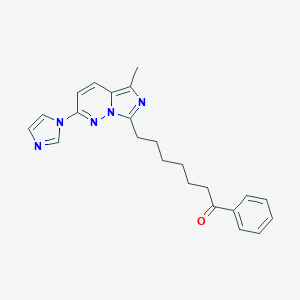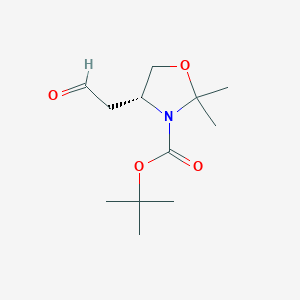
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. It is a chiral molecule with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Wirkmechanismus
The mechanism of action of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the biosynthesis of bacterial proteins. This is achieved by binding to the bacterial 23S ribosomal RNA, which prevents the formation of the initiation complex required for protein synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate are still under investigation. However, studies have shown that the compound exhibits potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound has also shown antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate in lab experiments include its high potency against antibiotic-resistant bacteria and its potential use as a chiral building block in organic synthesis. However, the compound has certain limitations, including its toxicity towards certain cell lines and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate. These include:
1. Investigating the compound's potential as a therapeutic agent against antibiotic-resistant bacterial infections.
2. Developing new synthetic routes for the compound to improve its yield and purity.
3. Studying the compound's mechanism of action in more detail to gain a better understanding of its biological activity.
4. Exploring the compound's potential use as a chiral building block in the synthesis of new drugs and materials.
5. Investigating the compound's potential as an antifungal agent against other fungal species.
In conclusion, (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a promising compound with potential applications in various fields. Its high potency against antibiotic-resistant bacteria and potential use as a chiral building block in organic synthesis make it a valuable compound for scientific research. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential in new applications.
Synthesemethoden
The synthesis of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate can be achieved through several methods. One of the most popular methods involves the reaction of tert-butyl 2-aminoacetate with 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
The (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a chiral building block in organic synthesis. The compound has also been investigated for its antimicrobial, antifungal, and antitumor properties.
Eigenschaften
CAS-Nummer |
153053-19-1 |
|---|---|
Produktname |
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate |
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
tert-butyl (4R)-2,2-dimethyl-4-(2-oxoethyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h7,9H,6,8H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
GAWRNYMYEGSVFV-SECBINFHSA-N |
Isomerische SMILES |
CC1(N([C@@H](CO1)CC=O)C(=O)OC(C)(C)C)C |
SMILES |
CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
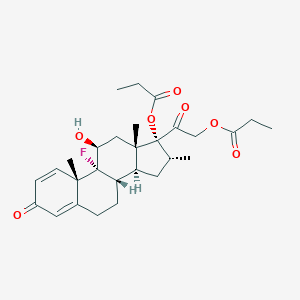
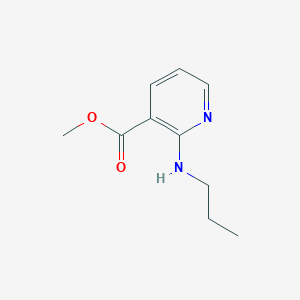
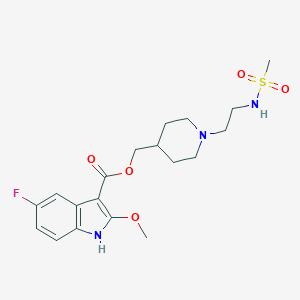
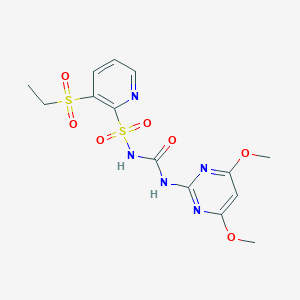
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
